3,7-Dihydroxy-1,9-dimethyldibenzofuran
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Overview
Description
3,7-Dihydroxy-1,9-dimethyldibenzofuran: is a chemical compound with the molecular formula C14H12O3 . It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of a benzofuran fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy-1,9-dimethyldibenzofuran typically involves the hydroxylation of 1,9-dimethyldibenzofuran. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the selective hydroxylation at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydroxy-1,9-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1,9-dimethyldibenzofuran.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,9-Dimethyldibenzofuran.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: 3,7-Dihydroxy-1,9-dimethyldibenzofuran is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems and organisms .
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,7-Dihydroxy-1,9-dimethyldibenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic regions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,7-Dimethoxy-1,9-dimethyldibenzofuran
- 2,7-Dihydroxy-4,5-dimethyl-dibenzofuran
- 1,9-Dimethyldibenzofuran
Comparison: Compared to its analogs, 3,7-Dihydroxy-1,9-dimethyldibenzofuran is unique due to the presence of hydroxyl groups at the 3 and 7 positions. This structural feature imparts distinct chemical and biological properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
CAS No. |
35065-26-0 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,9-dimethyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C14H12O3/c1-7-3-9(15)5-11-13(7)14-8(2)4-10(16)6-12(14)17-11/h3-6,15-16H,1-2H3 |
InChI Key |
SCSANHGJZDQFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)O)O |
Origin of Product |
United States |
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